molecular formula C7H16N2 B3260119 2-Ethyl-5-methylpiperazine CAS No. 32736-20-2

2-Ethyl-5-methylpiperazine

Cat. No.: B3260119
CAS No.: 32736-20-2
M. Wt: 128.22 g/mol
InChI Key: VXVCTVOKVWCZOF-UHFFFAOYSA-N
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Description

2-Ethyl-5-methylpiperazine is an organic compound with the molecular formula C7H16N2 It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-methylpiperazine can be achieved through several methods. One common approach involves the reaction of (2S,5R)-2-propylamino-5-methylpiperazine with an ethyl alkyl halide . This reaction typically requires a base to facilitate the nucleophilic substitution, and the reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as metal ions supported on commercial polymeric resins, can enhance the efficiency of the synthesis . Microwave-assisted synthesis is another method that can be employed to accelerate the reaction and improve overall productivity.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperazine derivatives.

Scientific Research Applications

2-Ethyl-5-methylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methylpiperazine involves its interaction with specific molecular targets. In medicinal chemistry, piperazine derivatives are known to interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative. For instance, some piperazine derivatives act as receptor modulators or enzyme inhibitors, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-5-methylpiperazine is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups can affect the compound’s physicochemical properties, making it distinct from other piperazine and pyrazine derivatives.

Properties

IUPAC Name

2-ethyl-5-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-3-7-5-8-6(2)4-9-7/h6-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVCTVOKVWCZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(CN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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